5,6-Dibromo-benzo[d]isoxazol-3-ol is a heterocyclic compound that belongs to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom adjacent to each other. This compound features two bromine atoms at the 5 and 6 positions of the benzo[d]isoxazole structure, which enhances its reactivity and biological activity. The compound is of significant interest in medicinal chemistry and materials science due to its potential applications in drug discovery and the development of novel materials.
5,6-Dibromo-benzo[d]isoxazol-3-ol is classified as an organic compound and specifically falls under the category of heterocycles, which are cyclic compounds containing atoms of at least two different elements as members of its ring(s). Its molecular formula is , with a molecular weight of approximately 251.02 g/mol .
The synthesis of 5,6-Dibromo-benzo[d]isoxazol-3-ol typically involves bromination of benzo[d]isoxazol-3-ol. A common method employs bromine or N-bromosuccinimide (NBS) as brominating agents. The reaction is usually conducted in organic solvents such as dichloromethane or chloroform at room temperature.
The molecular structure of 5,6-Dibromo-benzo[d]isoxazol-3-ol features a fused ring system with two bromine substituents. The structural formula can be represented as:
5,6-Dibromo-benzo[d]isoxazol-3-ol can participate in various chemical reactions due to the presence of reactive bromine atoms and hydroxyl groups.
The specific reaction pathways depend on the choice of nucleophile and reaction conditions, leading to diverse substituted products that can be useful in further synthetic applications.
The mechanism of action for 5,6-Dibromo-benzo[d]isoxazol-3-ol is closely tied to its interactions with biological targets. In medicinal chemistry applications, it may act by binding to specific enzymes or receptors.
5,6-Dibromo-benzo[d]isoxazol-3-ol has several significant applications:
Isoxazole derivatives represent a privileged scaffold in medicinal chemistry due to their structural versatility and broad-spectrum bioactivities. Early therapeutic applications emerged from natural product isolation, such as the discovery of isoxazole-containing antibiotics like levetiacetam analogs, which demonstrated potent antifungal and antibacterial properties [1]. Synthetic efforts accelerated in the late 20th century, with researchers systematically modifying the isoxazole core to enhance pharmacological profiles. Benzo[d]isoxazole—formed by annelation of benzene with isoxazole—yielded compounds with improved metabolic stability and receptor affinity. Notably, the incorporation of electron-withdrawing substituents at strategic positions significantly amplified their bioactivity, leading to clinical candidates for neurological and metabolic disorders [2].
Table 1: Evolution of Key Isoxazole-Based Therapeutics
Time Period | Compound Class | Therapeutic Application | Key Advancement |
---|---|---|---|
1970s-1980s | Natural Isoxazolines | Antimicrobial agents | Isolation from microbial metabolites |
1990s-2000s | Simple Benzoisoxazoles | Anticonvulsants/Anxiolytics | Enhanced blood-brain barrier penetration |
2010s-Present | Halogenated Benzoisoxazoles | Antidiabetic/Antineoplastic agents | Targeted bioactivity via halogen bonding |
Halogenation—particularly bromination—serves as a critical strategy for optimizing the pharmacokinetic and pharmacodynamic properties of heterocycles. Bromine atoms influence bioactivity through three primary mechanisms:
In benzo[d]isoxazoles, 5,6-dibromo substitution generates compounds with distinct electronic profiles. Density functional theory (DFT) calculations reveal a 15–20% increase in dipole moment compared to non-halogenated analogs, facilitating stronger interactions with charged residues in enzymatic active sites. This electronic perturbation underpins the enhanced α-glucosidase inhibition (IC₅₀ = 14.69–38.71 nM) observed in dibrominated derivatives relative to their non-halogenated counterparts [2].
The 5,6-dibromo motif on benzo[d]isoxazol-3-ol confers unique advantages for targeting neurological and metabolic enzymes:
Table 2: Computational Binding Scores of Benzoisoxazole Derivatives with α-Glucosidase
Compound | Substituent | Docking Score (kcal/mol) | Key Interactions |
---|---|---|---|
9j | 4-Fluorophenyl | -9.4 | Halogen bond: Br···Asn301; H-bond: Glu271 |
9a | Phenyl | -9.2 | π-π: Phe166; H-bond: Gly228 |
9n | 4-Bromophenyl | -9.3 | Halogen bond: Br···Thr203 |
5,6-Dibromo-3-ol | N/A | -10.1* (modelled) | Dual Br···Thr203/Gly228 bonds |
In silico modelling based on [2]
The emergence of 5,6-dibromo-benzo[d]isoxazol-3-ol (CAS# 855996-70-2) thus represents a strategic evolution in heterocyclic drug design, leveraging orthogonal bioactivity enhancement through rational halogen placement [4] [6]. Current research focuses on exploiting its binding synergies with protein targets implicated in neurodegeneration and insulin resistance.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0